molecular formula C15H13ClN2O2S2 B2645519 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034597-25-4

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2645519
CAS RN: 2034597-25-4
M. Wt: 352.85
InChI Key: WXBXWALZZQEAFF-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide spectrum of biological activities and are used in various industrial and consumer products, as well as in drugs . They have been synthesized for their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, T. M. Dhamelia and co-workers synthesized benzo[d]thiazole-2-carbanilides from CDI mediated direct reaction between benzo[d]thiazole-2-carboxylic acids and aromatic amines via a three-step synthetic pathway .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting properties. In a study, benzothiazole derivatives demonstrated high efficiency in preventing steel corrosion in a 1 M HCl solution. These inhibitors showed the ability to adhere to surfaces through both physical and chemical means, suggesting the protective role of such compounds in industrial applications (Hu et al., 2016).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of benzothiazole derivatives. These compounds have shown variable and modest activity against bacteria and fungi, indicating their potential use in fighting infections. Some synthesized molecules were more potent than reference drugs, especially against Gram-positive bacterial strains (Patel et al., 2011; Bikobo et al., 2017).

Mechanism of Action

While the exact mechanism of action of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is not specified in the retrieved papers, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, they have been found to have anti-tubercular properties, with better inhibition potency against M. tuberculosis compared to standard reference drugs .

Future Directions

Benzothiazole derivatives, including “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide”, may continue to be a focus of research due to their wide range of biological activities. Future research may focus on improving their synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c1-20-11(12-4-5-14(16)22-12)7-17-15(19)9-2-3-10-13(6-9)21-8-18-10/h2-6,8,11H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXWALZZQEAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

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